![molecular formula C14H17BrN4O3S2 B4674026 (4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4674026.png)
(4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a brominated thiophene ring, a pyrazole moiety, and a piperazine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the brominated thiophene and the pyrazole derivatives. The key steps include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Synthesis of Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation using a sulfonyl chloride.
Coupling Reaction: The brominated thiophene and the pyrazole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of (4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the brominated thiophene and pyrazole moieties can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
4-Bromo-3,5-dimethoxyamphetamine: Known for its analgesic properties.
Uniqueness
(4-BROMO-2-THIENYL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of a brominated thiophene ring, a pyrazole moiety, and a piperazine sulfonyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O3S2/c1-10-13(8-16-17(10)2)24(21,22)19-5-3-18(4-6-19)14(20)12-7-11(15)9-23-12/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRFYFCGNYNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-bromophenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673944.png)
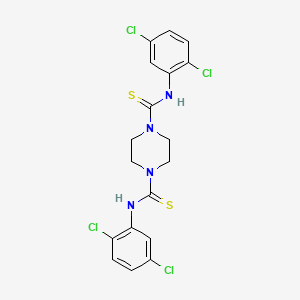
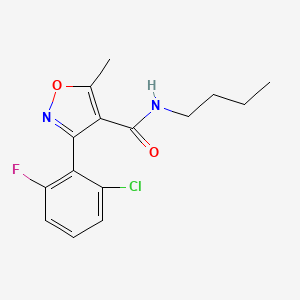
![3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4673967.png)
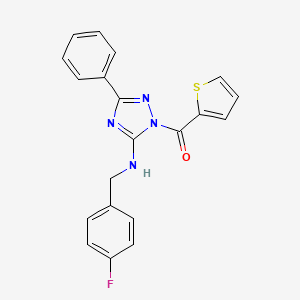
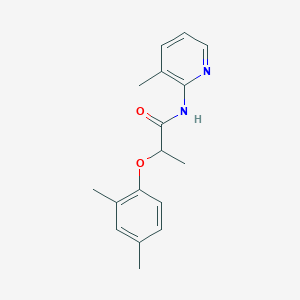
![4-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-5-thioxo-2-imidazolidinone](/img/structure/B4673981.png)
![N-{4-[(2-ETHOXYACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE](/img/structure/B4673985.png)
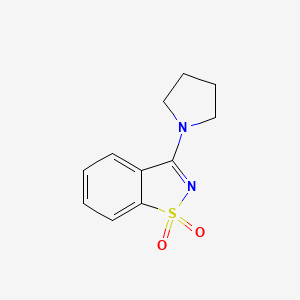
![6-chloro-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4674023.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4674030.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4674046.png)
